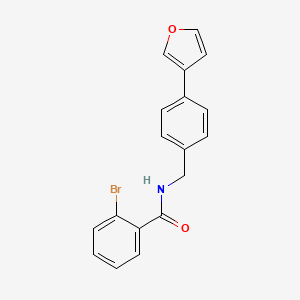

2-bromo-N-(4-(furan-3-yl)benzyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-17-4-2-1-3-16(17)18(21)20-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBOKGJLSQJAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N 4 Furan 3 Yl Benzyl Benzamide and Analogues

Retrosynthetic Analysis of the 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The most logical primary disconnection in the retrosynthesis of this compound is the amide C-N bond. This is a common and reliable strategy for amide synthesis. pearson.com This disconnection simplifies the target molecule into two key precursors:

An amine component: (4-(furan-3-yl)phenyl)methanamine.

A carboxylic acid component: 2-bromobenzoic acid or its activated derivative (e.g., an acyl chloride).

This approach is supported by the synthesis of analogous compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, which was prepared by reacting 2-bromobenzoic acid with the corresponding benzylamine (B48309) derivative. researchgate.net The forward synthesis would then involve coupling these two fragments using standard amidation methods.

Further deconstruction of the amine precursor, (4-(furan-3-yl)phenyl)methanamine, is necessary. The key bond to disconnect here is the carbon-carbon bond between the furan (B31954) ring and the benzyl (B1604629) group's phenyl ring. This leads to several strategic approaches, primarily revolving around modern cross-coupling reactions.

Strategy 1 (Suzuki-Miyaura Approach A): Disconnecting the aryl-furan bond suggests a palladium-catalyzed Suzuki-Miyaura coupling between a furan-3-boronic acid and a halogenated benzylamine derivative, such as (4-bromophenyl)methanamine.

Strategy 2 (Suzuki-Miyaura Approach B): Alternatively, the coupling could be performed between 3-bromofuran (B129083) and a (4-(aminomethyl)phenyl)boronic acid.

Strategy 3 (Direct Arylation Approach): A more atom-economical approach involves the direct C-H arylation of furan with a suitable 2-bromo-N-(4-bromobenzyl)benzamide precursor. nih.govresearchgate.net This strategy avoids the pre-functionalization required for boronic acids. nih.gov

These disconnection strategies form the basis for the synthetic methodologies discussed in the following sections.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Furan Linkages

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. koreascience.krnih.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org This method is highly effective for creating the aryl-furan linkage in the target molecule's framework. numberanalytics.comacs.org The reaction typically involves a Pd(0) catalyst, which is generated in situ from a palladium precursor, a base, and a suitable solvent. libretexts.org

The synthesis can be approached by coupling furanboronic acids with aryl halides. acs.org An efficient protocol for this transformation has been developed using aqueous n-butanol as a solvent, which offers advantages in terms of environmental impact and product separation. acs.org For heterocyclic substrates, aqueous catalysis has been found to be more efficient than anhydrous conditions. acs.org

| Catalyst/Precursor | Ligand (if any) | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | nih.govmdpi.com |

| PdCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | orgsyn.org |

| Pd(II) complex | Custom Ligand | K₂CO₃ | EtOH/H₂O | mdpi.com |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene (B28343)/H₂O | Generic |

Direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials like organoboron or organotin compounds. nih.gov This methodology allows for the direct coupling of a C-H bond in a heteroarene, such as furan, with an aryl halide.

The palladium-catalyzed direct arylation of heteroarene C-H bonds using 2- or 4-bromobenzamides has been successfully achieved. researchgate.net This reaction can be used to synthesize heteroaryl benzamides directly. researchgate.net For instance, the direct 5-arylation of furans can be accomplished with low loadings of a palladium catalyst like Pd(OAc)₂ without the need for an additional ligand, representing an economically and environmentally favorable method. rsc.org The regioselectivity of the arylation (e.g., at the C3 or C5 position of the furan ring) can often be controlled by the choice of base and reaction conditions. researchgate.net For example, using cesium carbonate as the base can selectively yield C3-arylated furans. researchgate.net

A general procedure for the direct arylation of benzo-fused heterocycles involves heating the heterocycle with an aryl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Sphos), and a base (e.g., caesium pivalate) in a suitable solvent like DMAc. nih.gov

| Catalyst | Ligand/Additive | Base | Solvent | Furan Position | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None | KOAc | DMF | C5 | researchgate.netrsc.org |

| Pd(OAc)₂ | Sphos | Cs₂CO₃ / Cs Pivalate | Xylene / DMAc | C3 | nih.govresearchgate.net |

| PdCl(C₃H₅)(dppb) | dppb | KOAc | DMF | C5 | researchgate.net |

Amide Synthesis Routes for Benzamide (B126) Derivatives

The formation of the amide bond is a crucial final step in the synthesis of this compound. Amide bond formation is one of the most important reactions in organic chemistry, with numerous applications in pharmaceuticals. nih.govresearchgate.net

Traditional methods often involve the reaction of an amine with a carboxylic acid that has been "activated" to increase its reactivity. researchgate.net This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using a coupling agent. walisongo.ac.id

Common methods for synthesizing benzamide derivatives include:

Acyl Chloride Method : The carboxylic acid (2-bromobenzoic acid) is first converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine ((4-(furan-3-yl)phenyl)methanamine). walisongo.ac.id

Coupling Reagents : A wide variety of coupling reagents can facilitate the direct reaction between a carboxylic acid and an amine. These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., HATU, PyBOP), activate the carboxylic acid in situ. nih.gov For example, amides can be generated by mixing N-chlorophthalimide, PPh₃, a carboxylic acid, and an amine. nih.gov

Oxidative Amidation : More modern approaches include the oxidative amidation of aldehydes or alcohols with amines. nih.gov For instance, N-benzylbenzamide can be synthesized from benzaldehyde (B42025) and benzylamine using a copper-MOF catalyst and an oxidant like TBHP. nih.gov

| Method | Activating Agent / Catalyst | Reactants | Typical Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂ or (COCl)₂ | Carboxylic Acid, Amine | Two steps, often with a non-nucleophilic base | walisongo.ac.id |

| Coupling Reagent | HATU, HBTU, DCC, EDC | Carboxylic Acid, Amine | One-pot, room temperature or mild heating | researchgate.net |

| In Situ Phosphonium Salt | N-chlorophthalimide / PPh₃ | Carboxylic Acid, Amine | Room temperature, good to excellent yields | nih.gov |

| Oxidative Amidation | Cu-MOF / TBHP | Aldehyde, Amine | Acetonitrile, 65 °C | nih.gov |

| Rearrangement/Amidation | Triethylamine (B128534) | Hydrazonyl Bromide, Amine | Elevated temperature (50 °C) | acs.org |

Coupling of Benzoyl Chlorides with Amines

The formation of the central amide linkage in this compound is classically achieved through the reaction of a benzoyl chloride with a primary amine. This nucleophilic acyl substitution involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. pearson.com

Specifically, 2-bromobenzoyl chloride is reacted with (4-(furan-3-yl)phenyl)methanamine. The reaction is typically exothermic and proceeds readily, often under mild conditions. A base, such as triethylamine or pyridine, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is generated, driving the reaction to completion. unacademy.comhud.ac.uk This method, a variant of the well-known Schotten-Baumann reaction, is widely used due to the high reactivity of acyl chlorides, which ensures efficient conversion to the desired amide product. unacademy.com The reaction is often performed in a two-phase solvent system, with the starting materials and product remaining in an organic solvent like dichloromethane (B109758), while the base neutralizes the acid in the aqueous phase. unacademy.com

General Reaction Scheme:

Reactants: 2-bromobenzoyl chloride and (4-(furan-3-yl)phenyl)methanamine

Base: Triethylamine or Pyridine

Solvent: Dichloromethane or similar aprotic solvent

Product: this compound

Byproduct: Triethylammonium chloride or Pyridinium chloride

Alternative Amidation Strategies

While the acyl chloride method is robust, alternative amidation strategies offer milder conditions and broader functional group tolerance, which can be crucial when dealing with sensitive substrates. These methods typically involve the activation of the carboxylic acid (2-bromobenzoic acid) with a coupling agent. researchgate.netresearchgate.net

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. These reagents convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with the amine. researchgate.net Another approach involves the use of phosphonium-based reagents, which generate acyloxy-phosphonium species as the activated intermediate. nih.gov These methods avoid the need to prepare the often moisture-sensitive acyl chloride and generally proceed under neutral or basic conditions at room temperature, which helps to prevent side reactions. nih.gov

Table 1: Comparison of Common Amidation Strategies

| Method | Activating Agent/Precursor | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | High reactivity, high yield, cost-effective. | Harsh conditions, generation of HCl, moisture sensitive. |

| Carbodiimide Coupling | EDC, DCC | Mild conditions, good for sensitive substrates. | DCC can form insoluble urea (B33335) byproduct, potential for racemization. |

| Uronium Salt Coupling | HATU, HBTU | High efficiency, low racemization, fast reaction rates. | Higher cost of reagents. |

| Phosphonium Salt Coupling | PyBOP, PPh₃/N-haloimide | Mild conditions, effective for sterically hindered substrates. nih.gov | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. nih.gov |

Derivatization Strategies for the Benzyl and Furan Moieties

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Derivatization can be targeted at either the benzyl amine component or the furan ring.

The benzylamine portion of the molecule, (4-(furan-3-yl)phenyl)methanamine, serves as a key scaffold for introducing diversity. Functionalization can be achieved by starting with variously substituted benzaldehyde or toluene derivatives prior to the introduction of the amine functionality. For instance, halogenated, alkylated, or alkoxylated benzylamines can be prepared through standard synthetic transformations. nih.gov

One common route is the reductive amination of a substituted benzaldehyde. nih.gov This allows for a wide range of commercially available or readily synthesized aldehydes to be converted into the corresponding primary benzylamines. nih.gov Alternatively, α-functionalization of benzylamines can be achieved through methods like copper-catalyzed cross-dehydrogenative coupling or other C-H functionalization strategies, enabling the introduction of substituents at the benzylic position. figshare.comresearchgate.net These approaches provide access to a library of analogues for further biological evaluation. researchgate.net

The furan ring is an electron-rich heterocycle susceptible to various chemical modifications, primarily through electrophilic substitution. numberanalytics.com Reactions such as nitration, halogenation, and formylation can introduce functional groups onto the furan ring, typically at the C2 or C5 positions, which are most reactive. numberanalytics.compharmaguideline.com For example, mild nitrating agents like acetyl nitrate (B79036) can be used for nitration, while bromination with N-bromosuccinimide (NBS) or brominating in dioxane can achieve monobromination. pharmaguideline.com

Furthermore, metal-catalyzed cross-coupling reactions or magnesiation followed by reaction with an electrophile can be employed for more complex functionalization at specific positions of the furan ring. rsc.org These modifications allow for the synthesis of analogues with altered electronic properties and steric profiles, which can be pivotal for modulating the compound's activity. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

Optimization involves a systematic variation of parameters such as the catalyst, ligand, base, solvent, and temperature to maximize yield and minimize side products. numberanalytics.com For instance, the choice of solvent can significantly affect reaction rates, with mixtures of organic solvents and water often providing a balance of solubility and reactivity. numberanalytics.com Temperature is another critical factor; while higher temperatures can increase reaction rates, they may also lead to decomposition or side reactions. numberanalytics.com

The heart of the Suzuki-Miyaura coupling is the palladium catalyst system. The choice of both the palladium precursor and the associated ligand is critical for catalytic activity and stability. tcichemicals.com Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. tcichemicals.com

The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. nih.gov Bulky and electron-rich phosphine ligands are particularly effective as they promote the formation of the active Pd(0) species and enhance catalytic activity, especially for challenging substrates like heteroaryl systems or sterically hindered partners. nih.govresearchgate.netgessnergroup.com Dialkylbiaryl phosphines (e.g., S-Phos, X-Phos) and N-heterocyclic carbenes (NHCs) have emerged as highly efficient ligands that can achieve high turnover numbers, often at lower catalyst loadings and milder temperatures. nih.govtcichemicals.comnih.gov The steric and electronic properties of the ligand must be carefully tuned to the specific substrates to achieve optimal results. nih.gov

Table 2: Influence of Ligands on Palladium-Catalyzed Cross-Coupling

| Ligand Class | Example Ligands | Key Characteristics | Typical Applications |

|---|---|---|---|

| Triarylphosphines | Triphenylphosphine (PPh₃) | Standard, commercially available, moderately electron-rich. | General Suzuki couplings, less effective for unactivated chlorides. nih.gov |

| Bulky, Electron-Rich Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Strongly electron-donating, sterically demanding. tcichemicals.com | Coupling of sterically hindered substrates and aryl chlorides. tcichemicals.com |

| Dialkylbiaryl Phosphines | S-Phos, X-Phos | Bulky, electron-rich, provide catalyst stability. nih.govnih.gov | Broad substrate scope, including heteroaryls; low catalyst loadings. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors, form stable Pd-complexes. tcichemicals.com | High thermal stability, effective for challenging couplings. tcichemicals.com |

Solvent and Temperature Regimes

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the yield and purity of the final product in the synthesis of this compound and its analogues.

For amide coupling reactions utilizing reagents like HBTU or HATU, polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices as they effectively dissolve the reactants and coupling agents. Acetonitrile is another suitable solvent that has been successfully used for amide bond formation. researchgate.net The selection of the solvent can be crucial, and in some cases, a mixture of solvents may be employed to optimize solubility and reaction kinetics.

The temperature for these coupling reactions is typically maintained between 0 °C and room temperature (approximately 20-25 °C). The reaction is often initiated at a lower temperature (0 °C) during the addition of the coupling agent to control the initial exothermic reaction and minimize side reactions. Subsequently, the reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure completion. In some instances, particularly with less reactive substrates, gentle heating may be applied to drive the reaction to completion. For example, some amide couplings have been performed at temperatures up to 70 °C.

When the synthesis proceeds via an acyl chloride intermediate, the initial reaction to form the acyl chloride is often carried out at room temperature or with gentle heating. The subsequent reaction of the acyl chloride with the amine is typically performed at a reduced temperature, such as 0 °C, to control the reactivity of the acyl chloride and prevent the formation of byproducts. A base, such as triethylamine or pyridine, is usually added to scavenge the HCl formed during the reaction. A general procedure for the synthesis of N-benzamides involves dissolving the crude acid chlorides in anhydrous CH2Cl2 at 0°C, followed by the dropwise addition of amines and stirring at room temperature for 8 hours. nanobioletters.com

The following interactive table summarizes typical solvent and temperature conditions for the synthesis of analogous benzamides.

| Coupling Method | Typical Solvents | Initial Temperature | Reaction Temperature |

| HBTU/HATU Coupling | DMF, DCM, Acetonitrile | 0 °C | Room Temperature |

| EDC Coupling | DCM, DMF | 0 °C | Room Temperature |

| Acyl Chloride Method | DCM, THF | 0 °C | 0 °C to Room Temperature |

| Boric Acid Catalysis | Solvent-free | Room Temperature | Elevated Temperatures |

Purification and Isolation Techniques

Following the completion of the synthesis of this compound, a systematic purification and isolation procedure is essential to obtain the compound in high purity. The specific techniques employed are dictated by the physical and chemical properties of the product and the impurities present in the crude reaction mixture.

A standard work-up procedure for many amide synthesis reactions begins with an extractive process. The reaction mixture is typically diluted with an organic solvent, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (DCM), and washed successively with an aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine and basic impurities, followed by an aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic impurities. A final wash with brine is often performed to remove residual water from the organic layer. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

For further purification, column chromatography is a widely used and effective technique. The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a solid stationary phase, typically silica (B1680970) gel (SiO₂). nanobioletters.com An appropriate mobile phase, which is a solvent or a mixture of solvents, is then passed through the column to elute the components of the mixture at different rates. The choice of eluent system (e.g., a gradient of ethyl acetate in hexane) is critical for achieving good separation. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated.

Recrystallization is another powerful purification method for solid compounds. This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

The final isolated product is typically characterized by various analytical techniques to confirm its identity and purity, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The following table provides an overview of common purification techniques for benzamide analogues.

| Purification Technique | Description | Typical Application |

| Extraction | Separation of the product from water-soluble impurities by partitioning between an organic and an aqueous phase. | Initial work-up of the reaction mixture. |

| Column Chromatography | Separation based on the differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Purification of the crude product from byproducts and unreacted starting materials. |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Final purification of the solid product to obtain high purity crystals. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, offering a window into the electronic environment of individual protons and carbon atoms. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C chemical shifts for 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants of the signals are indicative of the electronic shielding and neighboring proton interactions.

Specific proton signals can be attributed as follows: the amide proton (N-H) typically appears as a broad singlet, with its chemical shift being solvent-dependent. The methylene (B1212753) protons (-CH₂-) adjacent to the amide nitrogen are expected to resonate as a doublet due to coupling with the amide proton. The aromatic protons of the bromo-substituted benzene (B151609) ring and the furan (B31954) ring will exhibit complex splitting patterns in the aromatic region of the spectrum, with their precise chemical shifts influenced by the electronic effects of their respective substituents.

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Amide N-H | Data not available | Broad Singlet | Not applicable |

| Methylene -CH₂- | Data not available | Doublet | Data not available |

| Aromatic Protons | Data not available | Multiplet | Data not available |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to.

Key signals in the ¹³C NMR spectrum include the carbonyl carbon of the amide group, which is typically found in the downfield region of the spectrum. The carbon atoms of the aromatic rings will appear in the aromatic region, with their chemical shifts influenced by the bromine and furan substituents. The methylene carbon will resonate in the aliphatic region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (ppm) |

| Amide C=O | Data not available |

| Aromatic C-Br | Data not available |

| Aromatic C-H | Data not available |

| Furan Ring Carbons | Data not available |

| Methylene -CH₂- | Data not available |

Note: Specific chemical shift values are dependent on the solvent and the magnetic field strength of the NMR instrument.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity of the atoms within this compound, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings and the coupling between the methylene and amide protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgglobalresearchonline.netrsc.orgspectrabase.com The IR spectrum of this compound displays a series of absorption bands that confirm the presence of its key structural features.

Characteristic Vibrational Modes of Amide Linkages

The amide functional group gives rise to several distinct absorption bands in the IR spectrum. spectroscopyonline.comspcmc.ac.inlibretexts.orgresearchgate.netacs.org The N-H stretching vibration of a secondary amide typically appears as a sharp band in the region of 3300 cm⁻¹. spcmc.ac.in The C=O stretching vibration, often referred to as the Amide I band, is a strong and prominent absorption that occurs in the range of 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in Additionally, the N-H bending vibration, or Amide II band, is observed around 1550 cm⁻¹. acs.org

Vibrational Signatures of Bromo-Substituted Benzene Rings and Furan Rings

The presence of the bromo-substituted benzene ring is indicated by characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically appearing in the 1600-1450 cm⁻¹ region. tum.de The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. rsc.orgaip.orgnjit.edu

The furan ring also exhibits characteristic vibrational modes. These include C-H stretching vibrations and C=C stretching vibrations. globalresearchonline.netresearchgate.netudayton.eduwashington.edunist.gov The C-O-C stretching vibrations of the furan ring are also identifiable in the fingerprint region of the IR spectrum. udayton.edu

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Amide C=O | Stretch (Amide I) | 1680-1630 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-Br | Stretch | 600-500 |

| Furan C-O-C | Stretch | Fingerprint Region |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, both low-resolution and high-resolution techniques provide crucial pieces of structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like amides. In a typical ESI-MS experiment for this compound, the molecular ion peak [M+H]⁺ would be prominently observed. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), this would appear as a pair of peaks of nearly equal intensity, separated by two mass units.

| Predicted Fragment Ion | Structure | Description |

| [C₇H₄BrO]⁺ | 2-bromobenzoyl cation | Formed by cleavage of the C-N amide bond. |

| [C₁₁H₁₀N]⁺ | 4-(furan-3-yl)benzylamine cation | Formed by cleavage of the C-N amide bond. |

| [C₁₁H₉]⁺ | 4-(furan-3-yl)benzyl cation | Formed by cleavage of the benzylic C-N bond. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the unambiguous determination of their elemental composition. The theoretical exact mass of the [M+H]⁺ ion of this compound can be calculated to confirm its identity in an experimental setting.

| Molecular Formula | Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| C₁₈H₁₄BrNO₂ | [M+H]⁺ | 356.0335 | 358.0315 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals (typically HOMO) to higher energy ones (typically LUMO).

Correlating Experimental and Computational UV-Vis Spectra

While experimental UV-Vis spectra for this compound are not publicly documented, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectrum. Such calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The correlation of theoretical predictions with experimental data, when available, is a powerful tool for validating both the computational model and the experimental findings.

Analysis of Absorption Maxima and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. The benzamide (B126), furan, and benzyl (B1604629) moieties all contain π systems that contribute to these transitions. The primary absorption bands are likely to be associated with the π → π* transitions of the aromatic rings. The presence of the bromine atom and the furan ring will influence the position and intensity of these absorption maxima. A hypothetical analysis based on related structures is presented below.

| Predicted Transition | Associated Chromophores | Expected Wavelength Region (nm) |

| π → π | Benzoyl, Benzyl, Furan rings | ~200-300 |

| n → π | Carbonyl group | >300 (typically weak) |

Crystallographic Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

No published single crystal X-ray diffraction data is available for 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide.

Information regarding the unit cell parameters and space group for this specific compound has not been reported in the searched scientific literature.

Without SCXRD data, the precise molecular conformation of this compound in the solid state remains undetermined.

Analysis of Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding networks for this compound is not possible without crystallographic information.

Specific details on the intra- and intermolecular hydrogen bonds present in the crystal lattice of this compound are not available.

While it can be hypothesized that the amide group would act as a hydrogen bond donor (N-H) and acceptor (C=O), and the furan (B31954) oxygen could potentially act as a hydrogen bond acceptor, no experimental evidence for this compound is available to confirm these roles.

The influence of hydrogen bonding on the crystal packing of this specific compound cannot be described without experimental structural data.

Weak Non-Covalent Interactions in Crystal Packing

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of the subject compound, the bromine atom on the benzamide (B126) ring is a potential halogen bond donor. This interaction is characterized by the formation of a "σ-hole," a region of positive electrostatic potential on the outermost surface of the bromine atom, opposite to the C-Br covalent bond.

Studies on similar brominated organic molecules have shown that the bromine atom can engage in halogen bonds with various acceptors. uomphysics.netresearchgate.net Potential halogen bond acceptors within the structure of this compound could include the oxygen atom of the furan ring, the oxygen atom of the carbonyl group in the amide linkage of a neighboring molecule, or even the π-electron systems of the aromatic rings. The strength and geometry of these potential Br···O or Br···π interactions would be a critical factor in the molecular packing. For instance, in the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, Br···Br interactions have been observed, indicating that halogen-halogen contacts can also play a role in stabilizing the crystal lattice. researchgate.netresearchgate.net

Table 1: Potential Halogen Bond Geometries This table is a theoretical representation based on typical bond lengths and angles observed in related structures.

| Donor (D) | Acceptor (A) | D···A Distance (Å) | C-Br···A Angle (°) | Interaction Type |

|---|---|---|---|---|

| C-Br | O=C (Amide) | 2.8 - 3.4 | 160 - 175 | Br···O |

| C-Br | O (Furan) | 2.8 - 3.4 | 160 - 175 | Br···O |

Aromatic rings, such as the phenyl and furan groups in this compound, are known to participate in C-H···π and π···π stacking interactions, which are crucial for the stabilization of crystal structures. nih.gov

C-H···π Interactions: These interactions involve a C-H bond pointing towards the electron-rich face of an aromatic ring. In the target molecule, the C-H bonds of the benzyl (B1604629) group or the aromatic rings could interact with the faces of adjacent phenyl or furan rings. These interactions, though weak, are numerous and collectively contribute significantly to the lattice energy.

π···π Stacking Interactions: The parallel or offset arrangement of aromatic rings allows for attractive π···π stacking. The crystal structure would likely exhibit stacking between the brominated phenyl rings, the benzyl-substituted phenyl rings, and potentially the furan rings of adjacent molecules. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electrostatic and steric demands of the substituents. Analysis of related benzamide structures frequently reveals extensive π-stacking motifs that organize molecules into columns or layers. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uomphysics.netnih.gov By mapping properties onto this unique molecular surface, one can gain a comprehensive understanding of the crystal packing environment.

For this compound, the fingerprint plot would be expected to show significant contributions from:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the plot.

C···H/H···C contacts: Representing C-H···π interactions, these would appear as distinct "wings" on the plot.

O···H/H···O contacts: Corresponding to C-H···O hydrogen bonds involving the amide and furan oxygen atoms.

Br···H/H···Br contacts: Indicating interactions involving the bromine atom, which could include both halogen bonds and more general van der Waals contacts.

The relative percentage of the surface area covered by each type of contact provides a quantitative measure of their importance in the crystal packing. In analogous brominated compounds, contacts involving the bromine atom can account for a significant portion of the Hirshfeld surface.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface This table presents a hypothetical breakdown based on analyses of similar molecules.

| Contact Type | Predicted Contribution (%) | Key Interaction Type |

|---|---|---|

| H···H | 35 - 45% | van der Waals |

| C···H / H···C | 15 - 25% | C-H···π |

| O···H / H···O | 10 - 20% | C-H···O Hydrogen Bonds |

| Br···H / H···Br | 5 - 15% | Halogen Bonding / van der Waals |

| Br···O / O···Br | 1 - 5% | Halogen Bonding |

Mapping the normalized contact distance (dnorm) onto the Hirshfeld surface allows for a direct visualization of intermolecular contact points. uomphysics.net On a dnorm map, intense red spots indicate close contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interaction sites.

For this compound, it is anticipated that red spots would appear on the surface near:

The hydrogen atoms of the amide N-H group and the oxygen of the carbonyl, indicating N-H···O hydrogen bonds (if present, though this is a tertiary amide).

The bromine atom and a corresponding acceptor atom (like oxygen), indicative of halogen bonding.

The hydrogen atoms of C-H groups and the faces of the aromatic rings, corresponding to C-H···π interactions.

These visualizations provide an intuitive picture of how molecules "dock" with their neighbors in the solid state, confirming the nature and relative importance of the weak non-covalent forces at play.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. irjweb.com For 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide, calculations were performed, typically using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a 6-311++G(d,p) basis set, to elucidate its structural and electronic characteristics. irjweb.comnih.gov

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (Amide) | 1.245 |

| C-N (Amide) | 1.368 | |

| C-Br | 1.912 | |

| N-H | 1.015 | |

| Bond Angles (°) | O=C-N | 122.5 |

| C-N-H | 120.8 | |

| C-C-Br | 119.7 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov For this compound, the HOMO is typically localized over the electron-rich furan (B31954) and benzyl (B1604629) rings, whereas the LUMO is often distributed across the electron-withdrawing 2-bromobenzamide (B1207801) moiety. This separation facilitates intramolecular charge transfer, a key aspect of its electronic behavior. scirp.org

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.52 |

| Energy Gap (ΔE) | 4.93 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netdergipark.org.tr The MEP map uses a color scale to represent different electrostatic potential values. researchgate.net For this compound, the regions of negative potential (typically colored red) are concentrated around the electronegative atoms, such as the oxygen of the carbonyl group, the nitrogen of the amide, and the oxygen within the furan ring. These sites are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the amide N-H proton, indicating sites for potential nucleophilic attack. researchgate.net

Table 3: NBO Analysis - Second Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O (Carbonyl) | π(C-N) (Amide) | 28.5 |

| LP(1) N (Amide) | π(C=O) (Amide) | 45.2 |

| π (Phenyl Ring) | π*(Phenyl Ring) | 19.8 |

Molecular Docking Studies for Theoretical Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. ijper.org

For this compound, docking studies can be performed against various protein targets to identify potential binding pockets and characterize the key intermolecular interactions that stabilize the ligand-receptor complex. semanticscholar.orgmdpi.com The analysis of docked poses typically reveals a combination of interactions. The amide group is a prime candidate for forming hydrogen bonds, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. nih.gov The aromatic rings (bromophenyl, benzyl, and furan) can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction. The collective strength and nature of these interactions determine the binding affinity of the compound for its target. nih.govmdpi.com

Table 4: Theoretical Interaction Analysis from Molecular Docking

| Interaction Type | Ligand Moiety | Potential Interacting Residue | Distance (Å) |

| Hydrogen Bond (Donor) | Amide (N-H) | Asp, Glu | ~2.9 |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O) | Asn, Gln, Ser | ~3.1 |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp | ~3.5 - 4.5 |

| Hydrophobic | Benzyl Group | Leu, Val, Ile | ~3.8 - 5.0 |

| Halogen Bond | Bromine | Carbonyl O, Lewis Base | ~3.0 |

Assessment of Binding Modes and Interaction Energies

To understand how this compound might interact with a biological target, such as a protein receptor, computational docking studies are employed. These simulations predict the preferred orientation of the compound (the ligand) when it binds to a target, a concept known as the binding mode. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein.

The assessment of these binding modes is quantified by scoring functions, which estimate the binding affinity. A crucial component of this estimation is the calculation of interaction energies. These energies are the sum of various forces between the ligand and the protein, including:

Electrostatic interactions: Arising from the attraction or repulsion between charged or polar groups on the ligand and the protein.

Van der Waals forces: Weak, short-range interactions that include London dispersion forces and dipole-dipole interactions.

Hydrogen bonds: Specific electrostatic interactions between a hydrogen atom in a polar bond and an electronegative atom (like oxygen or nitrogen).

Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment, which can be a significant driving force for binding.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate these interaction energies with high accuracy for subsystems of the ligand-protein complex, providing a detailed picture of the forces driving the binding event.

Ligand-Protein Interaction Profiling (Theoretical)

Following the identification of plausible binding modes, a theoretical ligand-protein interaction profile is generated. This profile provides a detailed, residue-by-residue breakdown of the interactions between this compound and the amino acids of the target protein. This analysis highlights the key residues involved in anchoring the ligand within the binding site.

A typical interaction profile would map out:

Hydrogen bond donors and acceptors: Identifying which parts of the compound and which amino acids are involved in hydrogen bonding.

Hydrophobic contacts: Pinpointing nonpolar regions of the ligand that are in close proximity to hydrophobic amino acid residues.

Pi-stacking interactions: Aromatic rings, such as the furan and benzyl groups in the compound, can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen bonds: The bromine atom on the benzamide (B126) ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.

This detailed profiling is instrumental in understanding the specificity of the interaction and can guide the rational design of analogues with improved affinity or selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the flexibility of the ligand and the protein, as well as the stability of their complex.

Evaluation of Compound Stability within Binding Sites

A key application of MD simulations is to assess the stability of the predicted binding pose of this compound within the binding site of a target protein. A simulation is typically run for a duration of nanoseconds to microseconds. The stability is evaluated by monitoring several parameters over the course of the simulation:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is calculated relative to the initial docked pose. A stable, low RMSD value suggests that the ligand remains in its binding pocket and maintains its orientation.

Root Mean Square Fluctuation (RMSF): The RMSF of individual atoms or groups of atoms in the ligand can indicate which parts of the molecule are more flexible or rigid within the binding site.

Interaction energy analysis: The interaction energies between the ligand and the protein can be monitored throughout the simulation to ensure that the key interactions identified in the docking study are maintained over time.

These analyses provide confidence in the predicted binding mode and can reveal any tendencies for the ligand to dissociate or adopt alternative, more stable poses.

Exploration of Conformational Flexibility and Ligand-Target Dynamics

MD simulations are particularly valuable for exploring the conformational flexibility of this compound. The molecule possesses several rotatable bonds, allowing it to adopt a range of different shapes or conformations. Simulations can reveal the energetically favorable conformations of the ligand both in solution and when bound to a protein.

Furthermore, MD simulations provide insight into the dynamic interplay between the ligand and its target. The binding of the compound can induce conformational changes in the protein, and conversely, the protein's natural fluctuations can influence the ligand's binding. This dynamic view is crucial for a complete understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.comnih.gov For a class of compounds like benzamide derivatives, a QSAR model can predict the activity of new, unsynthesized analogues. nih.govresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A general QSAR model can be expressed as:

Biological Activity = f(Molecular Descriptors)

To build a QSAR model, a dataset of compounds with known activities is required. The model is then developed using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate the molecular descriptors with the observed activity.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical information of the molecules. For this compound and its analogues, a wide range of descriptors can be calculated, falling into several categories:

| Descriptor Category | Description | Examples for this compound |

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count, Bond Count |

| 2D Descriptors | Based on the 2D representation of the molecule, including connectivity. | Topological Indices (e.g., Wiener index, Randić index), Molecular Refractivity, Polar Surface Area (PSA) |

| 3D Descriptors | Based on the 3D coordinates of the atoms. | Molecular Volume, Surface Area, Shape Indices, Dipole Moment |

| Physicochemical Descriptors | Related to the physical and chemical properties of the molecule. | LogP (lipophilicity), pKa (acidity/basicity), Solubility |

| Quantum Chemical Descriptors | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Mulliken charges, Electrostatic potential |

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. These descriptors quantify the structural features that are believed to be important for the biological activity of the compounds.

Development of Predictive Models for Structure-Property Relationships

A thorough review of scientific literature and chemical databases reveals a lack of specific studies focused on the development of predictive models for the structure-property relationships of the compound This compound .

While computational chemistry and quantum mechanical studies, including the development of Quantitative Structure-Activity Relationship (QSAR) models, are common for novel chemical entities, published research detailing such work for this specific molecule could not be located. Consequently, there are no available research findings or data to populate tables concerning predictive models for its physicochemical or biological properties.

General methodologies for developing such models would typically involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for the target molecule and a series of structurally related compounds.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with a specific property (e.g., biological activity, solubility).

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

However, as no studies have applied these methodologies to "this compound," no specific models, detailed findings, or data tables can be presented.

Theoretical Structure Activity Relationship Sar and Molecular Design Principles

Scaffold Analysis of 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide

The molecular architecture of this compound can be deconstructed into four primary components: the benzamide (B126) core, a benzyl (B1604629) linker, a furan-3-yl moiety, and a bromo substituent. Each of these fragments is presumed to play a specific role in defining the molecule's physicochemical properties and its interaction with biological systems.

Contribution of the Benzamide Core to Molecular Properties

The benzamide group is a common and versatile scaffold in medicinal chemistry. mdpi.com Its amide bond is a critical structural feature, providing a planar, rigid unit that can participate in hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are often crucial for the binding of a molecule to a biological target, such as an enzyme or receptor.

Benzamide derivatives have been explored for a wide range of therapeutic applications, acting as inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.comnih.gov The stability and synthetic accessibility of the benzamide core make it a favored building block in drug design. mdpi.com Simple benzamide derivatives have demonstrated favorable metabolic stability and strong binding affinity in various studies. mdpi.com

Role of the Benzyl Linker in Spatial Orientation

In the structure of this compound, a benzyl group serves as a linker, covalently connecting the benzamide core to the furan-3-yl moiety. Linkers are fundamental components in the design of bioactive molecules, as they dictate the spatial orientation of different pharmacophoric elements. d-nb.infonih.gov

Influence of the Furan-3-yl Moiety on Molecular Interactions

The furan-3-yl moiety is a five-membered aromatic heterocycle that serves as a key interaction domain. Furan (B31954) and its derivatives are found in numerous pharmacologically active compounds and are recognized for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netutripoli.edu.lywisdomlib.org The furan ring is a valuable scaffold in drug design due to its ability to engage in both polar and non-polar interactions. orientjchem.org

The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic C-H bonds can participate in weaker hydrogen bonding. The π-electron system of the furan ring allows for stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. The inclusion of a furan nucleus is a recognized strategy in medicinal chemistry to enhance binding affinity and selectivity. researchgate.netijabbr.com

Impact of the Bromo Substituent on Reactivity and Electronic Distribution

The bromo substituent on the benzamide phenyl ring significantly modifies the electronic properties of the molecule. Halogens like bromine exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect and electron-donating through resonance. libretexts.org

Inductive Effect (-I): Due to its high electronegativity relative to carbon, the bromine atom pulls electron density away from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic aromatic substitution. libretexts.org This makes the ring less nucleophilic.

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene (B151609) ring. This resonance effect donates electron density, particularly to the ortho and para positions. libretexts.orglibretexts.org

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating, Ortho/Para-Directing |

| Chlorine (Cl) | 3.16 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating, Ortho/Para-Directing |

| Bromine (Br) | 2.96 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating, Ortho/Para-Directing |

| Iodine (I) | 2.66 | Weakly Electron-Withdrawing | Weakly Electron-Donating | Deactivating, Ortho/Para-Directing |

Lead Optimization Principles Applied to Benzamide Derivatives

Lead optimization is a critical phase in drug discovery where a promising lead compound is systematically modified to enhance its therapeutic properties. patsnap.comnih.gov This iterative process involves improving potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) while minimizing toxicity. patsnap.comyoutube.com For benzamide derivatives, computational and medicinal chemistry techniques are employed to refine the molecular structure. patsnap.comnih.gov

Bioisosteric Replacement Strategies (Theoretical)

Bioisosterism is a fundamental strategy in lead optimization where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. acs.orgdrughunter.com This approach aims to improve the molecule's pharmacological profile without losing the desired biological activity. researchgate.netbenthamscience.com The amide bond of the benzamide core is a common target for bioisosteric replacement, primarily to enhance metabolic stability against hydrolysis and to modulate binding interactions. nih.gov

Below are several theoretical bioisosteric replacements for the amide group in this compound.

| Original Group | Potential Bioisostere | Key Structural Features | Theoretical Impact on Properties |

|---|---|---|---|

| Amide (-CO-NH-) | Thioamide (-CS-NH-) | Larger sulfur atom, different polarity and H-bonding capacity. | May alter hydrogen bonding network; potentially increased metabolic stability. |

| 1,2,4-Oxadiazole | Five-membered aromatic heterocycle. Planar and rigid. | Mimics the planarity and dipole moment of an amide; significantly improves metabolic stability against proteases. nih.gov Can act as a hydrogen bond acceptor. | |

| 1,2,3-Triazole | Five-membered aromatic heterocycle with three nitrogen atoms. | Increases metabolic stability; can serve as a rigid linker and participate in hydrogen bonding and dipole interactions. nih.gov | |

| Reverse Amide (-NH-CO-) | Inversion of the amide bond's hydrogen bond donor and acceptor sites. | Can significantly alter potency and selectivity by presenting a different hydrogen bonding pattern to the target. drughunter.com May improve metabolic stability. |

Conformational Restriction and Atom Replacement Concepts

Conformational restriction is a key strategy in drug design to increase the affinity of a ligand for its receptor by reducing the entropic penalty of binding. For molecules with multiple rotatable bonds, such as this compound, the free-solution state is an equilibrium of multiple conformers. scielo.br By designing analogues with reduced flexibility, it is possible to lock the molecule into a bioactive conformation that fits more precisely into the receptor's binding site.

In a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, nuclear magnetic resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations revealed a hindered rotational equilibrium in solution, with nine stable conformations predicted. scielo.br This highlights the conformational complexity inherent in such structures. The carboxamide moiety itself plays a significant role in providing structural rigidity. scielo.br Furthermore, integrating intramolecular hydrogen bonding is a known technique to achieve conformational restriction, which can lead to increased lipophilicity and membrane permeability. mdpi.comnih.gov

Rational Design of Analogues through Heterocyclic Ring Replacements

The rational design of analogues often involves modifying or replacing heterocyclic rings to fine-tune electronic properties, solubility, and receptor interactions. rsc.org The furan-3-yl moiety in the target compound is a critical component that can be systematically replaced to explore the SAR.

A compelling example of this principle is seen in the development of serotonin 5-HT4 receptor agonists. nih.gov Researchers found that modifying a benzamide core by constructing a benzo[b]furan or a 2,3-dihydrobenzo[b]furan skeleton led to a significant enhancement of agonistic activity compared to the parent compound. nih.gov Conversely, replacing the core with an indole skeleton resulted in a notable decrease in activity. nih.gov This demonstrates that the choice of the heterocyclic system is crucial and can dramatically modulate the biological outcome. Such studies provide a blueprint for the rational design of analogues of this compound, where the furan ring could be replaced by other five- or six-membered heterocycles to probe the structural requirements for optimal target engagement.

Substituent Effects on Theoretical Molecular Reactivity and Interaction Potentials

Electronic and Steric Effects of Substituents

Substituents can profoundly alter the electron distribution within a molecule (electronic effects) and its three-dimensional shape (steric effects).

Electronic Effects: The bromine atom at the 2-position of the benzamide ring is an electron-withdrawing group (EWG) due to its electronegativity, which can influence the acidity of the amide N-H and the reactivity of the aromatic ring. Theoretical studies on other heterocyclic systems have shown that substituents like halogens or nitro groups significantly impact stability and reactivity. mdpi.comresearchgate.net The direction of electron density flux in a reaction can be dependent on the nature of the substituents present. researchgate.net

Steric Effects: The size and position of substituents dictate the molecule's shape and can either facilitate or hinder its binding to a receptor. Research on other benzamide derivatives has suggested that less steric bulk attached to certain parts of the molecule may reduce obstacles to receptor binding, leading to an increase in activity. nih.gov Conversely, bulky substituents can cause significant geometric distortion. For example, a study on nitro-substituted benzamides found that an ortho-nitro group induced steric hindrance that distorted the molecule's geometry. mdpi.com

The following table summarizes observed substituent effects in related molecular scaffolds.

| Substituent/Modification | Position | Observed Effect | Reference |

| Nitro (NO2) Group | Ortho-position on benzoyl ring | Caused distorted geometry due to steric hindrance. | mdpi.com |

| Propyl or Allyl Group | 3-position of benzamide | Caused only a slight enhancement of agonistic activity. | nih.gov |

| Chlorine or Nitro Group | On the phenyl ring of an N-substituted benzamide | Largely decreased anti-proliferative activity. | nih.gov |

| Less Steric Substitution | Aniline ring of benzamide derivatives | May reduce obstacles for target receptor binding and increase activity. | nih.gov |

Positional Isomerism and its Implications (e.g., furan-2-yl vs. furan-3-yl)

Positional isomerism, which concerns the specific placement of functional groups on a molecular scaffold, can have profound implications for a compound's physical, chemical, and biological properties. A clear illustration of this is the study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, where the position of the nitro group (ortho, meta, or para) influenced the crystal packing and molecular geometry. mdpi.com

The table below highlights the impact of positional isomerism in related compounds.

| Compound Series | Isomer Positions | Observed Impact of Isomerism | Reference |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | ortho, meta, para | Each isomer crystallized in a different crystal system or space group; the ortho-isomer displayed a distorted geometry. | mdpi.com |

| N-substituted benzamides | 2-substituent on phenyl ring | The 2-substituent was found to be critical to antiproliferative activity. | nih.gov |

Designing for Enhanced Molecular Interactions (Theoretical)

The theoretical design of this compound incorporates functional groups strategically placed to engage in specific non-covalent interactions, such as hydrogen bonds, which are critical for molecular recognition at a biological target.

Strategies for Optimizing Hydrogen Bonding Interactions

Hydrogen bonds are among the most important interactions for defining the specificity of ligand-receptor binding. The amide linkage (-C(O)NH-) is a classic hydrogen bonding motif, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). nih.gov

Theoretical strategies to optimize these interactions include:

Positioning of Donors and Acceptors: The geometry of the molecule is designed to present the N-H and C=O groups in an optimal orientation to form hydrogen bonds with a target receptor. Molecular docking simulations of other N-substituted benzamides have shown specific hydrogen bond interactions with the active sites of enzymes like histone deacetylases. researchgate.net

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can pre-organize the molecule into a more rigid, bioactive conformation. mdpi.com In some crystal structures, intramolecular N—H⋯O hydrogen bonds are observed to stabilize the molecular conformation. nih.gov

Exploiting Heteroatoms: The oxygen atom in the furan ring provides an additional hydrogen bond acceptor site, enhancing the molecule's potential for multiple points of contact with a receptor.

Crystal structure analyses of related benzamides and other aromatic amides consistently reveal extensive networks of intermolecular hydrogen bonds, primarily of the N–H···O type, which dictate the supramolecular assembly in the solid state. mdpi.comnih.govresearchgate.net

| Compound Type | Observed Hydrogen Bonds | Significance | Reference |

| N-(furan-3-yl)benzamide | N-H···O | Links molecules into a linear chain in the crystal structure. | nih.govresearchgate.net |

| Ortho-(4-tolylsulfonamido)benzamides | Intramolecular C=O···H-N (sulfonamide) and Intermolecular N–H···O=S | Intramolecular bonds control conformation; intermolecular bonds form extended complexes. | mdpi.com |

| Substituted Thiosemicarbazides | Intramolecular N—H⋯O; Intermolecular N—H⋯O, N—H⋯S, C—H⋯O | Stabilize molecular conformation and contribute to the formation of the overall crystal structure. | nih.gov |

Engineering Halogen Bond Donors and Acceptors

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a covalently bonded halogen atom (the donor) and a nucleophilic site (the acceptor), such as a Lewis base. researchgate.netump.edu.pl This interaction, analogous in many ways to a hydrogen bond, has become a critical tool in rational drug design for enhancing ligand affinity and selectivity. researchgate.net The structure of this compound contains well-defined potential halogen bond donors and acceptors, making it an ideal candidate for theoretical molecular engineering.

The Halogen Bond Donor: The 2-Bromo Group

The primary halogen bond (XB) donor in the molecule is the bromine atom attached to the benzamide ring. The electron-withdrawing nature of the phenyl ring and the adjacent amide group induces an anisotropic distribution of electron density around the bromine atom. This creates a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the outermost portion of the bromine atom, along the extension of the C-Br covalent bond. ump.edu.pl This σ-hole can then interact favorably with an electron-rich halogen bond acceptor.

The properties of the halogen bond donor can be theoretically engineered by modifying the halogen itself or by altering the electronic environment of the aromatic ring to which it is attached.

Varying the Halogen Atom: The identity of the halogen at position 2 of the benzamide ring is a critical design parameter. The ability to form halogen bonds increases in the order F < Cl < Br < I. nih.gov While fluorine is highly electronegative, it is generally a poor halogen bond donor. Bromine offers a balance of moderate electronegativity and high polarizability, making it a robust and frequently utilized halogen bond donor in medicinal chemistry. researchgate.netnih.gov The larger size and greater polarizability of iodine result in the strongest halogen bonds, but its inclusion can significantly increase molecular weight and may introduce potential metabolic liabilities. acs.org

| Halogen (X) at Position 2 | Relative Electronegativity | Atomic Radius (Å) | Polarizability (ų) | Theoretical Halogen Bond Donor Strength | Key Considerations in Drug Design |

|---|---|---|---|---|---|

| Fluorine (F) | 3.98 | 1.47 | 0.56 | Very Weak / Negligible | Often used for metabolic blocking or as a hydrogen bond acceptor. researchgate.net |

| Chlorine (Cl) | 3.16 | 1.75 | 2.18 | Moderate | Commonly used; provides a good starting point for exploring halogen bonds. nih.gov |

| Bromine (Br) | 2.96 | 1.85 | 3.05 | Strong | Offers a strong, directional interaction with good balance of properties. acs.org |

| Iodine (I) | 2.66 | 1.98 | 4.7 | Very Strong | Provides the strongest halogen bond but increases molecular weight and potential for metabolic instability. acs.org |

Modulating the Benzamide Ring: The strength of the bromine as a halogen bond donor can be fine-tuned by introducing other substituents onto the benzamide ring. Electron-withdrawing groups (e.g., -NO₂, -CF₃) would decrease the electron density on the ring and, by extension, on the bromine atom, enhancing the magnitude of the σ-hole and creating a stronger halogen bond donor. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) would have the opposite effect, weakening the donor potential.

Potential Halogen Bond Acceptors

The molecular scaffold and its potential biological targets present several nucleophilic sites that can act as halogen bond acceptors. These include the carbonyl oxygen of the benzamide amide linker, the oxygen atom of the furan ring, and the π-electron system of the furan ring. nih.govacs.org In a biological context, the backbone carbonyls or electron-rich side chains (e.g., serine, threonine, aspartate, glutamate) of a target protein are common halogen bond acceptors. acs.org

Engineering the acceptor capabilities of the molecule primarily involves modification of the furan moiety. The furan ring is an electron-rich aromatic system, and both its oxygen atom's lone pairs and its delocalized π-electrons can participate in halogen bonding. nih.govacs.org

Modulating the Furan Ring: The strength of the furan ring as a halogen bond acceptor can be theoretically modified by adding substituents.

Electron-Donating Groups (EDGs): Placing small EDGs, such as a methyl group, on the furan ring would increase its electron density, thereby enhancing the nucleophilicity of both the oxygen atom and the π-system, making it a more potent halogen bond acceptor.

Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs, such as a cyano or nitro group, would decrease the ring's electron density, diminishing its capacity to act as a halogen bond acceptor. This strategy could be employed to disfavor a particular intramolecular or intermolecular interaction.

| Substituent (R) on Furan Ring | Electronic Effect | Predicted Impact on Halogen Bond Acceptor Strength | Design Rationale |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline | Represents the parent compound. |

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Increase | To enhance acceptor strength for a stronger halogen bond. |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Strong Increase | To significantly boost acceptor potential. |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decrease | To weaken the acceptor site and probe the importance of the interaction. |

| -CN (Cyano) | Electron-Withdrawing (Resonance/Inductive) | Strong Decrease | To effectively 'knock out' the acceptor capability for SAR studies. |

By systematically applying these molecular design principles, the halogen bonding interactions of this compound can be theoretically optimized. Engineering the donor strength via modification of the 2-bromobenzamide (B1207801) ring and tuning the acceptor potential of the furan tail allows for a rational approach to modulating the compound's affinity and selectivity for a given biological target, providing a clear strategy for future lead optimization efforts.

Advanced Reaction Mechanism Studies of 2 Bromo N 4 Furan 3 Yl Benzyl Benzamide

Investigation of Bromine Reactivity

The bromine atom attached to the benzamide (B126) ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions, although theoretical nucleophilic substitution pathways can also be considered.

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide such as the 2-bromobenzamide (B1207801) core is theoretically challenging. The SNAr mechanism requires the aromatic ring to be electron-deficient, typically achieved through the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (bromine). In 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide, the amide group is only weakly deactivating, and there are no other strongly activating substituents. Consequently, direct displacement of the bromide by a nucleophile would necessitate exceptionally harsh reaction conditions, such as high temperatures and pressures, and is generally not a favored synthetic route.

The most synthetically valuable reactions at the aryl bromide site involve palladium catalysis, which enables the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. organic-chemistry.org These transformations are central to modifying the molecular scaffold.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. mdpi.comnih.govnih.gov This method is widely used due to its mild conditions and tolerance of various functional groups. nih.govnih.gov For this compound, a Suzuki coupling could introduce a variety of aryl or alkyl groups at the 2-position of the benzamide ring.

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.org The reaction has broad substrate scope, allowing for the synthesis of diverse aromatic amines. wikipedia.org Applying this reaction would replace the bromine atom with a substituted amino group, significantly altering the compound's structure and properties.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. mdpi.comresearchgate.net This reaction is a key method for the vinylation of aromatic rings. mdpi.com The outcome is the substitution of the bromine with a vinyl group, providing a handle for further functionalization.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|